molecular formula C15H28N2O3S B5501969 1-(ethylsulfonyl)-N-(1-methylcyclohexyl)-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-(1-methylcyclohexyl)-3-piperidinecarboxamide

Cat. No. B5501969
M. Wt: 316.5 g/mol
InChI Key: UZNZETOJUAGDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to 1-(ethylsulfonyl)-N-(1-methylcyclohexyl)-3-piperidinecarboxamide, often involves multi-step chemical processes. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized to evaluate their anti-acetylcholinesterase activity, indicating a methodological approach to synthesizing complex piperidine compounds (Sugimoto et al., 1990). Similarly, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives showcases the incorporation of sulfonyl groups into the piperidine structure, which is relevant to our compound of interest (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including sulfonamide and carboxamide functionalities, plays a crucial role in their chemical behavior and interactions. The structural characterization of these compounds is essential for understanding their chemical reactivity and potential applications. Techniques such as IR, 1H-NMR, and EI-MS spectra are commonly used for this purpose, providing detailed insights into the molecular framework (Khalid, Rehman, & Abbasi, 2014).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine demonstrates the compound's ability to undergo substitution reactions at the oxygen atom, leading to a series of O-substituted derivatives with significant biological activity (Khalid et al., 2013).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the synthesis of hyperbranched polymers from piperazine demonstrates how the functionalization of piperidine compounds can lead to materials with specific solubility and stability characteristics (Yan & Gao, 2000).

Scientific Research Applications

  • Anti-Acetylcholinesterase Activity : Research by Sugimoto et al. (1990) on piperidine derivatives, including similar compounds, indicates significant anti-acetylcholinesterase activity. These compounds, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have shown potential in the development of antidementia agents (Sugimoto et al., 1990).

  • 5-HT(2A) Receptor Antagonism : Fletcher et al. (2002) identified acyclic sulfones, including piperidine derivatives, as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds, such as 4-(phenylsulfonyl)piperidines, offer insights into the development of new pharmaceuticals for treating related conditions (Fletcher et al., 2002).

  • Antibacterial Agents : Matsumoto and Minami (1975) explored the antibacterial activity of piperidine compounds. They found that certain piperidine derivatives displayed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

  • Li-ion Battery Applications : A study by Kim, Cho, and Shin (2013) on 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a compound related to the one , discusses its use as a co-solvent in Li-ion batteries. This demonstrates the potential of piperidine derivatives in enhancing the performance of energy storage devices (Kim, Cho, & Shin, 2013).

  • Growth Hormone Secretagogue Analysis : Qin (2002) analyzed the ESI/MS and MSn data of a growth hormone secretagogue, which includes piperidine-based compounds. This research contributes to understanding the analytical profiles of such drugs (Qin, 2002).

  • Palladium-Catalyzed Aminocarbonylation : Takács et al. (2014) studied piperidines with ester functionality in palladium-catalyzed aminocarbonylation, showcasing the chemical versatility of piperidine derivatives in synthetic organic chemistry (Takács et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the conditions of the reaction .

properties

IUPAC Name

1-ethylsulfonyl-N-(1-methylcyclohexyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-3-21(19,20)17-11-7-8-13(12-17)14(18)16-15(2)9-5-4-6-10-15/h13H,3-12H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNZETOJUAGDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2(CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(ethylsulfonyl)-N-(1-methylcyclohexyl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.